N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine
Description
N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a thiatriazole core (a five-membered ring containing three nitrogen atoms and one sulfur atom) substituted with a 3-bromophenyl group at the 5-position. This structure combines the electron-withdrawing bromine atom with the sulfur-rich thiatriazole system, which may enhance its reactivity and biological activity. The bromophenyl group likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding .
Properties
IUPAC Name |
N-(3-bromophenyl)thiatriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXICBOGDNJLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NN=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the formation of the thiatriazole ring followed by the introduction of the 3-bromophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromoaniline with thiocarbonyl compounds under acidic conditions can yield the desired thiatriazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a bromophenyl group attached to a thiatriazole ring, with the molecular formula . The bromine atom on the phenyl ring and the amine functional group at the 5-position of the thiatriazole contribute to its chemical properties and potential biological activities. Thiatriazoles have diverse applications in medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
This compound has applications in several fields. It serves as a lead compound in medicinal chemistry. Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules. The compound may exhibit anticancer properties and has been investigated for its role in inhibiting specific enzymes involved in disease pathways. Its structure allows it to bind effectively to enzyme active sites, potentially blocking their function.
Mechanism of Action
Studies on the interactions of this compound with various biological targets have revealed its mechanism of action. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. It may also interact with cellular receptors involved in signal transduction pathways, affecting cellular responses and functions.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-bromo-1,3,4-thiadiazole | Contains an amine group at position 2 | Known for broad-spectrum antimicrobial activity |
| 5-Bromo-1,3,4-thiadiazol-2-ylamine | Bromine at position 5 and an amine at position 2 | Used as a building block in drug synthesis |
| 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | Imidazole fused with thiadiazole | Exhibits unique anti-inflammatory properties |
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs: Triazole Derivatives
Triazole derivatives, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , are structurally closest to the target compound but replace the sulfur atom in the thiatriazole ring with a nitrogen atom. Key differences include:
However, triazole analogs demonstrate confirmed anticancer efficacy, with compound 4e showing promising activity against CNS cancer cell lines .
Thiadiazole Derivatives
Thiadiazoles, such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , share a sulfur-containing heterocycle but differ in ring structure and substitution patterns:
The presence of a benzylidene group in thiadiazole derivatives may improve stability and bioavailability .
Other Bromophenyl-Substituted Heterocycles
Compounds like N-(3-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (a triazole with pyridinyl and bromophenyl groups) highlight the role of substituent diversity:
Biological Activity
N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a member of the thiatriazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the phenyl ring and an amine group attached to the thiatriazole structure. Its molecular formula is C₇H₅BrN₄S. The unique substitution pattern contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways essential for cell survival.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions and proliferation.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell division.
Anticancer Efficacy
Research has demonstrated that thiatriazole derivatives possess significant anticancer properties. For example:
- In vitro Studies : In a study evaluating various thiatriazole compounds, this compound showed promising results against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The IC₅₀ values indicated effective cytotoxicity comparable to established chemotherapeutics .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 10.10 |
| This compound | PC3 | 8.81 |
Antifungal Activity
Thiadiazole derivatives have also shown antifungal properties. A related study indicated that modifications in the thiatriazole structure could enhance antifungal efficacy against various fungal strains .
Case Studies and Research Findings
- Cancer Cell Line Studies : A recent investigation into several thiatriazole derivatives revealed that those with brominated phenyl groups exhibited enhanced antiproliferative activity against MCF-7 and HepG2 cells. The presence of the bromine atom was crucial for increasing the compound's potency .
- Mechanistic Insights : Studies utilizing molecular docking simulations suggested that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was associated with a significant reduction in enzyme activity .
Comparative Analysis with Similar Compounds
Thiadiazole derivatives share structural similarities but exhibit varying biological activities based on their substituents:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-bromo-1,3,4-thiadiazole | Amino group at position 2 | Anticancer activity |
| 5-Bromo-1,3,4-thiadiazol-2-ylamine | Bromine at position 5 | Antifungal activity |
| This compound | Bromine at position 3 | Anticancer and antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
